molecular formula C13H14N4O2S B12685330 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide CAS No. 93501-52-1

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide

Cat. No.: B12685330
CAS No.: 93501-52-1
M. Wt: 290.34 g/mol
InChI Key: BGHDHUTYNRKMOO-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which facilitates the formation of the thiazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

93501-52-1

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N'-(3-oxocyclohexen-1-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide

InChI

InChI=1S/C13H14N4O2S/c18-11-3-1-2-10(6-11)15-16-12(19)9-7-14-13-17(8-9)4-5-20-13/h4-7,15H,1-3,8H2,(H,16,19)

InChI Key

BGHDHUTYNRKMOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NNC(=O)C2=CN=C3N(C2)C=CS3

Origin of Product

United States

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